Regioselective Reactivity: A Defined Ortho-Bromo, Ortho-Methoxy Substitution Pattern for Sequential Functionalization
The target compound contains a bromine atom at C-4 and a methoxy group at C-7 on the indanone ring. This specific 4-bromo-7-methoxy substitution pattern is absent in analogs like 7-methoxy-1-indanone (CAS 34985-41-6, lacks bromine) and 4-bromo-1-indanone (CAS 15115-60-3, lacks methoxy). The ortho relationship between the ketone (C-1), the bromine (C-4), and the methoxy group (C-7) provides a unique and well-defined electronic environment that directs sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with regioselectivity. For example, the aryl bromide can be selectively functionalized first via cross-coupling, leaving the methoxy group available for subsequent O-demethylation or directed ortho-metalation, a synthetic sequence not possible with mono-substituted analogs [1].
| Evidence Dimension | Substitution Pattern and Regioselectivity |
|---|---|
| Target Compound Data | 4-Bromo-7-methoxy substitution on indan-1-one scaffold |
| Comparator Or Baseline | 7-Methoxy-1-indanone (CAS 34985-41-6): 7-methoxy substitution only; 4-Bromo-1-indanone (CAS 15115-60-3): 4-bromo substitution only |
| Quantified Difference | N/A (Binary Feature: Present vs. Absent) |
| Conditions | Structural comparison based on canonical SMILES and InChI keys |
Why This Matters
This unique substitution pattern enables orthogonal synthetic pathways for the construction of complex, polysubstituted molecular architectures, a key requirement for structure-activity relationship (SAR) exploration in drug discovery.
- [1] ChemBase. 7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 34985-41-6) Compound Information. View Source
